molecular formula C16H18N2OS B2658600 N-benzyl-3-(thiophen-2-yl)pyrrolidine-1-carboxamide CAS No. 2194903-84-7

N-benzyl-3-(thiophen-2-yl)pyrrolidine-1-carboxamide

Cat. No. B2658600
CAS RN: 2194903-84-7
M. Wt: 286.39
InChI Key: MUSXBNSTLTZJAJ-UHFFFAOYSA-N
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Description

The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The thiophene ring is a five-membered ring made up of one sulfur atom .


Synthesis Analysis

Pyrrolidines can be synthesized through various methods, including the N-heterocyclization of primary amines with diols . Thiophene derivatives can be synthesized by heterocyclization of various substrates .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidines can undergo various chemical reactions, including C(sp3)-H alkylation and arylation of amides and thioethers .

Scientific Research Applications

Fungicidal Activity

Compounds with a similar structure, such as N-(thiophen-2-yl) nicotinamide derivatives, have been found to exhibit fungicidal activities . These compounds have been effective against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) . This suggests that “N-benzyl-3-(thiophen-2-yl)pyrrolidine-1-carboxamide” could potentially have applications in the development of new fungicides.

Anti-Inflammatory and Analgesic Activities

Indole derivatives, which share some structural similarities with the compound , have been reported to show anti-inflammatory and analgesic activities . This suggests that “N-benzyl-3-(thiophen-2-yl)pyrrolidine-1-carboxamide” could potentially be used in the development of new anti-inflammatory and analgesic drugs.

Antioxidant Activity

Thiophene and its derivatives have been reported to possess antioxidant properties . This suggests that “N-benzyl-3-(thiophen-2-yl)pyrrolidine-1-carboxamide” could potentially have applications in the development of new antioxidants.

Anti-Microbial Activity

Thiophene and its derivatives have also been reported to possess anti-microbial properties . This suggests that “N-benzyl-3-(thiophen-2-yl)pyrrolidine-1-carboxamide” could potentially have applications in the development of new anti-microbial agents.

Anti-Cancer Activity

Thiophene and its derivatives have been reported to possess anti-cancer properties . This suggests that “N-benzyl-3-(thiophen-2-yl)pyrrolidine-1-carboxamide” could potentially have applications in the development of new anti-cancer drugs.

Kinase Inhibiting Activity

Thiophene and its derivatives have been reported to possess kinase inhibiting properties . This suggests that “N-benzyl-3-(thiophen-2-yl)pyrrolidine-1-carboxamide” could potentially have applications in the development of new kinase inhibitors.

Mechanism of Action

While the specific mechanism of action for “N-benzyl-3-(thiophen-2-yl)pyrrolidine-1-carboxamide” is not available, compounds with a pyrrolidine ring have been reported to have various biological activities .

properties

IUPAC Name

N-benzyl-3-thiophen-2-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c19-16(17-11-13-5-2-1-3-6-13)18-9-8-14(12-18)15-7-4-10-20-15/h1-7,10,14H,8-9,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSXBNSTLTZJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CS2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-(thiophen-2-yl)pyrrolidine-1-carboxamide

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